5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole
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Overview
Description
5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole: is a heterocyclic compound with the molecular formula C5H6ClFN2. It is a derivative of pyrazole, characterized by the presence of chlorine and fluorine atoms at the 5th and 4th positions, respectively, and methyl groups at the 1st and 3rd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 1,3-dimethyl-5-chloropyrazole with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by a base like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, methylation, and fluorination steps, each optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .
Scientific Research Applications
5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes
Mechanism of Action
The mechanism of action of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a biochemical pathway or acting as a ligand in receptor-mediated processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3,5-dimethyl-1H-pyrazole
- 5-fluoro-1,3-dimethyl-1H-pyrazole
- 1,3-dimethyl-5-chloropyrazole
Uniqueness
5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These halogen atoms influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
5-chloro-4-fluoro-1,3-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFN2/c1-3-4(7)5(6)9(2)8-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHWXGBASVMITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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